molecular formula C4H2Br2SZn B115869 5-Bromo-2-thienylzinc bromide CAS No. 151073-94-8

5-Bromo-2-thienylzinc bromide

Cat. No.: B115869
CAS No.: 151073-94-8
M. Wt: 307.3 g/mol
InChI Key: OSGCPOFIURDPFT-UHFFFAOYSA-M
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Description

5-Bromo-2-thienylzinc bromide is an organozinc compound with the molecular formula C4H2Br2SZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-2-thienylzinc bromide can be synthesized through the reaction of 5-bromo-2-thiophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out at room temperature and involves the following steps :

  • In an oven-dried flask, add active zinc.
  • Cannulate 5-bromo-2-thiophenyl bromide into the flask at room temperature.
  • Stir the mixture for about one hour.
  • The resulting solution contains this compound, which can be used for subsequent reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically stored under inert conditions to prevent degradation.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-thienylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. It can also participate in other types of reactions, including:

    Oxidation: Under specific conditions, it can be oxidized to form various oxidation products.

    Reduction: It can be reduced to form different reduced species.

    Substitution: It is highly reactive in substitution reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base such as potassium carbonate, and a boronic acid or ester as the coupling partner.

    Oxidation and Reduction: Various oxidizing and reducing agents can be used depending on the desired products.

Major Products Formed

    Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

    Oxidation and Reduction: The products vary based on the specific reagents and conditions used.

Scientific Research Applications

5-Bromo-2-thienylzinc bromide has a wide range of applications in scientific research, including:

    Chemistry: It is extensively used in organic synthesis for forming carbon-carbon bonds, particularly in the synthesis of complex molecules.

    Biology: It can be used to modify biological molecules, aiding in the study of biological pathways and mechanisms.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is employed in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 5-bromo-2-thienylzinc bromide in cross-coupling reactions involves the following steps:

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-thiophenyl bromide: A precursor in the synthesis of 5-bromo-2-thienylzinc bromide.

    2-Thienylzinc bromide: Similar in structure but lacks the bromine substituent on the thiophene ring.

    5-Chloro-2-thienylzinc bromide: Similar in structure but with a chlorine substituent instead of bromine.

Uniqueness

This compound is unique due to its high reactivity and specificity in forming carbon-carbon bonds. Its bromine substituent enhances its reactivity compared to other similar compounds, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

5-bromo-2H-thiophen-2-ide;bromozinc(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrS.BrH.Zn/c5-4-2-1-3-6-4;;/h1-2H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGCPOFIURDPFT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=[C-]SC(=C1)Br.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2SZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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